molecular formula C17H17N3O5S B2901969 2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide CAS No. 2034483-73-1

2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Cat. No.: B2901969
CAS No.: 2034483-73-1
M. Wt: 375.4
InChI Key: KUQRFLIGRLFYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodioxol-acetamide derivative fused with a 1,3-dimethyl-2,2-dioxo-benzothiadiazole moiety. Its structure features:

  • Benzodioxol group: A 1,3-dioxole ring fused to a benzene ring, contributing to electron-rich aromatic properties .
  • Acetamide linker: A flexible spacer enabling interactions with biological targets or coordination sites .

The compound’s synthesis likely involves coupling a benzodioxol-acetic acid derivative with a substituted benzothiadiazol-amine, as inferred from analogous reactions in the literature .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-19-13-5-4-12(9-14(13)20(2)26(19,22)23)18-17(21)8-11-3-6-15-16(7-11)25-10-24-15/h3-7,9H,8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQRFLIGRLFYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCO4)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[d][1,3]dioxole and benzo[c][1,2,5]thiadiazole rings, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with three analogs from the literature:

Compound Molecular Formula Molecular Weight Key Substituents Functional Groups
Target Compound C₁₇H₁₅N₃O₅S 393.4 g/mol 1,3-Dimethyl-2,2-dioxo-benzothiadiazole; 1,3-benzodioxol Acetamide, sulfone, dioxole
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide C₁₁H₁₂ClNO₃ 241.7 g/mol Ethyl linker; chloroacetamide Chloroacetamide, dioxole
2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide C₁₇H₁₅FN₃O₅S 393.4 g/mol 6-Fluoro substitution on benzothiadiazole; sulfone groups Acetamide, sulfone, fluoro, dioxole
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide C₁₅H₁₃ClN₂O₅S 368.8 g/mol Thiazolidinone ring; methylene bridge Chloroacetamide, dioxole, thiazolidinedione
Key Observations:

Benzothiadiazole vs. Thiazolidinone: The target compound’s benzothiadiazole core (with sulfone groups) contrasts with the thiazolidinedione ring in , which is associated with antidiabetic activity. The sulfone groups enhance oxidative stability compared to thione derivatives .

The target compound lacks halogenation, suggesting differences in lipophilicity and metabolic stability.

Linker Flexibility : The ethyl linker in reduces steric hindrance compared to the rigid benzothiadiazole-acetamide junction in the target compound, impacting molecular conformation .

Target Compound:
  • Likely synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-(1,3-benzodioxol-5-yl)acetic acid and 5-amino-1,3-dimethyl-2,2-dioxo-benzothiadiazole, similar to methods in .
  • Purification via ethanol recrystallization, as described for analogous acetamides .
Analogs:
  • : Synthesized by reacting 2-(1,3-benzodioxol-5-yl)ethylamine with chloroacetyl chloride.
  • : Prepared by coupling fluoro-substituted benzothiadiazole-amine with benzodioxol-acetic acid under basic conditions.
  • : Involves condensation of benzodioxol-methylene-thiazolidinedione with ethylenediamine, followed by chloroacetylation.

Physicochemical and Spectroscopic Data

Property Target Compound Analog Analog
Melting Point Not reported 119–120°C Not reported
IR (cm⁻¹) Expected: ~1700 (C=O), ~1350 (S=O) 1680 (C=O), 750 (C-Cl) ~1700 (C=O), 1350 (S=O) inferred
¹H NMR (δ, ppm) Aromatic protons: 6.8–7.5 6.7–7.2 (benzodioxol) 6.9–7.6 (aromatic)

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide , often referred to in research as a benzodioxole derivative, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₄S
  • Molecular Weight : 335.36 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : COC1=C(OCO)C=C(C(=O)N(C)C(=O)C2=NN=C(S2)C)C=C1

Structural Characteristics

The compound features a benzodioxole moiety , which is known for its diverse biological activities, including psychoactive effects and potential therapeutic applications. The presence of the thiadiazole ring further enhances its pharmacological profile.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Psychoactive Properties : Derivatives of benzodioxoles have been studied for their psychoactive effects. For instance, the N-methyl derivative of a related compound was found to have nonhallucinogenic properties while facilitating psychotherapy .
  • Antioxidant Activity : Benzodioxole derivatives are known to exhibit antioxidant properties, which may contribute to their therapeutic effects in various conditions .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases .
  • Anticancer Potential : Research has indicated that benzodioxole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, they may affect glycogen synthase kinase (GSK) pathways that regulate glucose metabolism and insulin sensitivity .
  • Signal Transduction Modulation : The compound may interact with signaling pathways such as Wnt/β-catenin and MAPK pathways, influencing cellular responses to growth factors and stress signals .

Study on Anticancer Activity

A study published in Cancer Letters explored the anticancer effects of a related benzodioxole derivative. The results indicated that the compound inhibited the growth of breast cancer cells by inducing apoptosis and disrupting the cell cycle at the G0/G1 phase. This was associated with upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Psychoactive Effects Assessment

In a clinical trial assessing psychoactive effects, participants administered an N-methyl derivative reported enhanced emotional connectivity without hallucinations. This suggests potential therapeutic applications in mental health treatment.

Comparative Biological Activities of Benzodioxole Derivatives

Compound NameBiological ActivityReference
2-(2H-1,3-benzodioxol-5-yl)-N-(1-methyl)acetamidePsychoactive (nonhallucinogenic)
3-(1,3-benzodioxol-5-yl)-N,N-dimethylprop-2-enamideAntioxidant
1-(1,3-benzodioxol-5-yl)-2-butanamineAnticancer
MechanismDescription
Enzyme InhibitionInhibits GSK pathways affecting glucose metabolism
Signal TransductionModulates Wnt/β-catenin and MAPK pathways
Apoptosis InductionPromotes apoptosis in cancer cells

Q & A

Q. What are the key synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and functionalized benzothiadiazoles. Key steps include coupling reactions (e.g., amide bond formation) and cyclization. Temperature control (e.g., 60–80°C for amidation), solvent selection (DMF or DMSO for polar intermediates), and catalysts (e.g., HATU for peptide coupling) are critical for yield optimization (>70%) and purity (>95%). Post-synthesis purification often employs column chromatography and recrystallization .

Q. How is structural characterization performed to confirm molecular integrity?

Advanced analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks, with characteristic shifts for the benzodioxole methylenedioxy group (δ 5.9–6.1 ppm) and benzothiadiazole sulfone (δ 2.8–3.2 ppm) .
  • HPLC-MS for purity assessment and molecular weight confirmation (expected [M+H]⁺ ~450–460 Da) .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the λ⁶-sulfur center in the benzothiadiazole moiety .

Q. What primary biological activities have been explored for this compound?

Initial screens highlight:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Enzyme inhibition : IC₅₀ ~10 µM for COX-2, attributed to the benzodioxole group’s redox activity .
  • Anticancer potential : Moderate cytotoxicity (CC₅₀ ~50 µM) in HeLa cells, linked to thiadiazole-mediated apoptosis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Contradictory reports note yield variations (40–85%) in the acetamide coupling step. Methodological improvements include:

  • Solvent polarity adjustment : Switching from THF to DMF improves solubility of aromatic intermediates .
  • Catalyst screening : Replacing EDCl with HATU increases coupling efficiency by 20% .
  • Temperature gradients : Stepwise heating (50°C → 80°C) reduces side-product formation . Kinetic studies (e.g., in situ IR monitoring) are recommended to identify rate-limiting steps .

Q. How do structural modifications impact bioactivity, and what computational tools guide rational design?

SAR studies reveal:

  • Benzodioxole substitution : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity but reduce solubility .
  • Thiadiazole oxidation state : The λ⁶-sulfur configuration improves metabolic stability compared to sulfoxide analogs . Computational approaches:
  • Docking simulations (AutoDock Vina) predict binding to COX-2’s hydrophobic pocket (ΔG ≈ -9.5 kcal/mol) .
  • DFT calculations assess the sulfone group’s electrostatic potential for solubility optimization .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Discrepancies in enzyme inhibition data (IC₅₀: 5–25 µM) may arise from:

  • Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of the thiadiazole group .
  • Protein source : Recombinant vs. native enzymes exhibit differential ligand affinity . Standardized protocols (e.g., pre-incubation time, substrate concentration) and orthogonal assays (SPR, ITC) are advised for validation .

Q. How can mechanistic studies elucidate the compound’s mode of action in cellular models?

Experimental designs include:

  • Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) in treated cancer cells .
  • Reactive oxygen species (ROS) assays (DCFH-DA staining) to quantify oxidative stress induced by benzodioxole .
  • Pull-down assays with biotinylated probes to map protein targets (e.g., tubulin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.